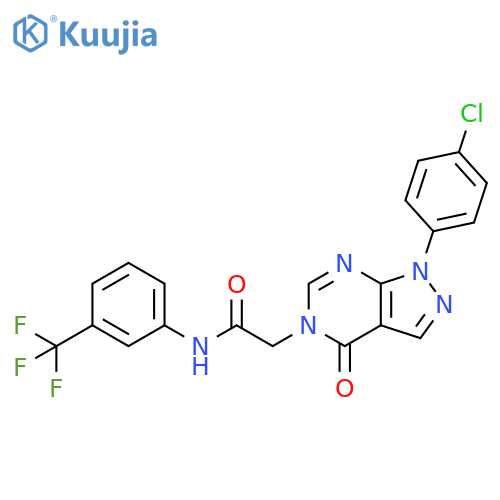Cas no 863446-88-2 (2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-3-(trifluoromethyl)phenylacetamide)

863446-88-2 structure
商品名:2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-3-(trifluoromethyl)phenylacetamide
CAS番号:863446-88-2
MF:C20H13ClF3N5O2
メガワット:447.797733068466
CID:6500519
2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-3-(trifluoromethyl)phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-3-(trifluoromethyl)phenylacetamide
- 2-(1-(4-chlorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- 5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide, 1-(4-chlorophenyl)-1,4-dihydro-4-oxo-N-[3-(trifluoromethyl)phenyl]-
-
- インチ: 1S/C20H13ClF3N5O2/c21-13-4-6-15(7-5-13)29-18-16(9-26-29)19(31)28(11-25-18)10-17(30)27-14-3-1-2-12(8-14)20(22,23)24/h1-9,11H,10H2,(H,27,30)
- InChIKey: QHGSSCKFOWUDPH-UHFFFAOYSA-N
- ほほえんだ: C1N(CC(NC2=CC=CC(C(F)(F)F)=C2)=O)C(=O)C2C=NN(C3=CC=C(Cl)C=C3)C=2N=1
じっけんとくせい
- 密度みつど: 1.52±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 12.88±0.70(Predicted)
2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-3-(trifluoromethyl)phenylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0679-0279-5mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
863446-88-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0679-0279-15mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
863446-88-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0679-0279-20mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
863446-88-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0679-0279-1mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
863446-88-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0679-0279-3mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
863446-88-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0679-0279-10mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
863446-88-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0679-0279-2mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
863446-88-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0679-0279-4mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
863446-88-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0679-0279-75mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
863446-88-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F0679-0279-5μmol |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
863446-88-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-3-(trifluoromethyl)phenylacetamide 関連文献
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
863446-88-2 (2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-3-(trifluoromethyl)phenylacetamide) 関連製品
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
